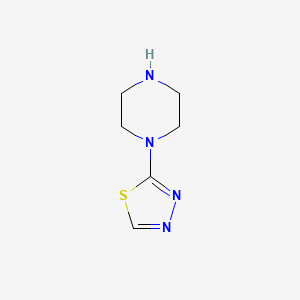

1-(1,3,4-Thiadiazol-2-YL)pipérazine

Vue d'ensemble

Description

1-(1,3,4-Thiadiazol-2-YL)piperazine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1,3,4-Thiadiazol-2-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3,4-Thiadiazol-2-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Ce composé a été utilisé dans la synthèse de nouvelles structures ayant des propriétés antibactériennes potentielles. La recherche indique que les dérivés du 1,3,4-thiadiazole ont montré une efficacité contre diverses souches bactériennes .

Propriétés antioxydantes

Des études ont synthétisé de nouvelles classes de N-substitués-2-amino-1,3,4-thiadiazoles, qui comprennent le composé en question, démontrant des activités antioxydantes notables .

Évaluation antitumorale

Le composé a été évalué pour ses effets cytotoxiques sur différentes lignées de cellules cancéreuses, y compris les cellules de leucémie et de carcinome cervical, montrant des propriétés antitumorales prometteuses .

Synthèse chimique

Il sert de précurseur dans les synthèses chimiques, contribuant au développement de nouveaux agents pharmaceutiques et de produits chimiques de recherche .

Activité antimicrobienne

La synthèse impliquant ce composé a conduit à la création de substances ayant une activité antimicrobienne, élargissant son utilisation potentielle dans la lutte contre les infections .

Synthèse de dérivés

Le composé est utilisé comme matière première pour synthétiser divers dérivés ayant un potentiel en tant qu'agents antimicrobiens, montrant sa polyvalence dans le développement de médicaments .

Mécanisme D'action

Target of Action

The primary target of 1-(1,3,4-Thiadiazol-2-YL)piperazine is the bacterial enzyme enoyl acyl carrier protein reductase (ENR) . This enzyme plays a vital role in fatty acid biosynthesis and is conserved across many bacterial species .

Mode of Action

1-(1,3,4-Thiadiazol-2-YL)piperazine interacts with its target, ENR, by binding to the active site of the enzyme . The binding modes with the active site of ENR from E. coli showed very good scores, ranging from -6.1090 to -9.6184 kcal/mol . This interaction results in the inhibition of the enzyme, disrupting the fatty acid biosynthesis pathway in bacteria .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway, specifically the elongation cycle . ENR is utilized in the last step of this cycle, which involves the reduction of enoyl-acyl carrier proteins to the fully saturated acyl-acyl carrier protein species . By inhibiting ENR, 1-(1,3,4-Thiadiazol-2-YL)piperazine disrupts this process, leading to downstream effects on bacterial growth and survival .

Result of Action

The antimicrobial results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in effective antibacterial activity.

Analyse Biochimique

Biochemical Properties

1-(1,3,4-Thiadiazol-2-YL)piperazine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the fatty acid synthesis pathway, leading to potential antimicrobial effects. Additionally, 1-(1,3,4-Thiadiazol-2-YL)piperazine interacts with glutaminase, an enzyme involved in glutamine metabolism, thereby affecting cellular energy production and biosynthesis .

Cellular Effects

The effects of 1-(1,3,4-Thiadiazol-2-YL)piperazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival . Furthermore, 1-(1,3,4-Thiadiazol-2-YL)piperazine affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 1-(1,3,4-Thiadiazol-2-YL)piperazine exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For instance, its interaction with enoyl-acyl carrier protein reductase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, 1-(1,3,4-Thiadiazol-2-YL)piperazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(1,3,4-Thiadiazol-2-YL)piperazine in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(1,3,4-Thiadiazol-2-YL)piperazine can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 1-(1,3,4-Thiadiazol-2-YL)piperazine vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-(1,3,4-Thiadiazol-2-YL)piperazine is involved in several metabolic pathways. It interacts with enzymes such as enoyl-acyl carrier protein reductase and glutaminase, influencing fatty acid and glutamine metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, 1-(1,3,4-Thiadiazol-2-YL)piperazine can modulate the activity of other metabolic enzymes, further impacting cellular metabolic processes .

Transport and Distribution

The transport and distribution of 1-(1,3,4-Thiadiazol-2-YL)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These properties determine the localization and accumulation of 1-(1,3,4-Thiadiazol-2-YL)piperazine, affecting its biological activity.

Subcellular Localization

1-(1,3,4-Thiadiazol-2-YL)piperazine exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications . This subcellular localization can influence the compound’s activity and function, as it interacts with specific biomolecules within these compartments . For example, mitochondrial localization of 1-(1,3,4-Thiadiazol-2-YL)piperazine can affect mitochondrial function and energy production .

Propriétés

IUPAC Name |

2-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQTZHPPPUQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603925 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72396-58-8 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)